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molecular formula C10H11ClN2O2 B1322968 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea CAS No. 796848-79-8

1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea

Cat. No. B1322968
M. Wt: 226.66 g/mol
InChI Key: QVPZNUIZEVRITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08058474B2

Procedure details

To dimethylsulfoxide (20 mL) were added 7-methoxy-4-chloro-quinoline-6-carboxamide (0.983 g), 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (1.13 g) and cesium carbonate (2.71 g), followed by heating and stirring at 70° C. for 23 hours. After the reaction mixture was allowed to cool down to room temperature, water (50 mL) was added, and the produced crystals were collected by filtration to give 1.56 g of the title compound (88% yield).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.983 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.71 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
CS(C)=O.[CH3:5][O:6][C:7]1[CH:16]=[C:15]2[C:10]([C:11](Cl)=[CH:12][CH:13]=[N:14]2)=[CH:9][C:8]=1[C:18]([NH2:20])=[O:19].[Cl:21][C:22]1[CH:27]=[C:26]([OH:28])[CH:25]=[CH:24][C:23]=1[NH:29][C:30]([NH:32][CH:33]1[CH2:35][CH2:34]1)=[O:31].C(=O)([O-])[O-].[Cs+].[Cs+]>O>[Cl:21][C:22]1[CH:27]=[C:26]([CH:25]=[CH:24][C:23]=1[NH:29][C:30]([NH:32][CH:33]1[CH2:34][CH2:35]1)=[O:31])[O:28][C:11]1[C:10]2[C:15](=[CH:16][C:7]([O:6][CH3:5])=[C:8]([C:18]([NH2:20])=[O:19])[CH:9]=2)[N:14]=[CH:13][CH:12]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
0.983 g
Type
reactant
Smiles
COC1=C(C=C2C(=CC=NC2=C1)Cl)C(=O)N
Name
Quantity
1.13 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)O)NC(=O)NC1CC1
Name
cesium carbonate
Quantity
2.71 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirring at 70° C. for 23 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
to cool down to room temperature
FILTRATION
Type
FILTRATION
Details
the produced crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
ClC=1C=C(OC2=CC=NC3=CC(=C(C=C23)C(=O)N)OC)C=CC1NC(=O)NC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.56 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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